molecular formula C26H26N2OS B2683703 4-(4-(Benzyloxy)phenyl)-2-(propylthio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 391228-44-7

4-(4-(Benzyloxy)phenyl)-2-(propylthio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B2683703
CAS No.: 391228-44-7
M. Wt: 414.57
InChI Key: PCFVKULZSIUTNB-UHFFFAOYSA-N
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Description

4-(4-(Benzyloxy)phenyl)-2-(propylthio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is an intricate compound featuring multiple functional groups, including an ether, a thiol, and a nitrile

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Route 1: : One common synthesis starts with the preparation of 4-(benzyloxy)benzaldehyde, followed by a series of reactions to introduce the thiol, nitrile, and quinoline functionalities. Specific conditions involve nucleophilic substitution reactions, cyclization, and thiolation processes.

  • Route 2: : An alternative synthesis involves the reaction of 4-(benzyloxy)aniline with propylthiol and appropriate quinoline precursors under controlled acidic or basic conditions.

Industrial Production Methods

Industrial methods typically involve optimized versions of the laboratory synthesis, with the use of scalable reaction conditions and reagents. Emphasis is placed on yield optimization, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The thiol group can be oxidized to a sulfone or sulfoxide under various conditions using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: : The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

  • Substitution: : The benzyl ether can be subject to nucleophilic aromatic substitution, especially under strong nucleophilic conditions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperoxybenzoic acid, and other peroxides.

  • Reduction: : Lithium aluminum hydride, sodium borohydride.

  • Substitution: : Sodium hydroxide, potassium hydroxide, and other strong nucleophiles.

Major Products Formed

  • From Oxidation: : Sulfones, sulfoxides.

  • From Reduction: : Primary amines.

  • From Substitution: : Various substituted aromatic ethers.

Scientific Research Applications

This compound finds applications in diverse fields:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Potential as a biochemical probe due to its functional groups.

  • Medicine: : Investigated for its pharmacological properties, including potential anti-inflammatory and antimicrobial effects.

  • Industry: : Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action depends on the specific application but generally involves interaction with specific molecular targets. In biological systems, it might interact with enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(Methoxy)phenyl)-2-(propylthio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

  • 4-(4-(Ethoxy)phenyl)-2-(propylthio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Unique Features

  • The benzyloxy group provides unique steric and electronic effects compared to methoxy and ethoxy analogs.

  • The presence of the nitrile group allows for additional synthetic transformations and potential bioactivity.

There you go! This should give you a comprehensive overview of 4-(4-(Benzyloxy)phenyl)-2-(propylthio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile. Anything else you’re curious about?

Properties

IUPAC Name

4-(4-phenylmethoxyphenyl)-2-propylsulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2OS/c1-2-16-30-26-23(17-27)25(22-10-6-7-11-24(22)28-26)20-12-14-21(15-13-20)29-18-19-8-4-3-5-9-19/h3-5,8-9,12-15H,2,6-7,10-11,16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFVKULZSIUTNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(CCCC2)C(=C1C#N)C3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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